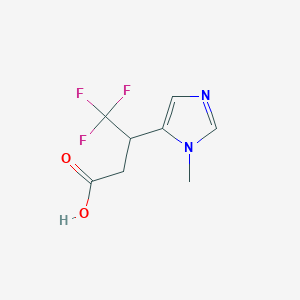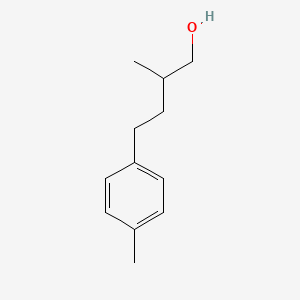![molecular formula C14H10O B13576845 Spiro[fluorene-9,2'-oxirane] CAS No. 167-03-3](/img/structure/B13576845.png)
Spiro[fluorene-9,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[fluorene-9,2’-oxirane] is a spirocyclic compound characterized by a unique structure where a fluorene moiety is fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction proceeds under mild conditions and yields the desired spiro compound with a high degree of stereoselectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[fluorene-9,2’-oxirane] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and other biological activities.
Industry: Used in the development of advanced materials, including optoelectronic devices and polymers.
Mechanism of Action
The mechanism of action of spiro[fluorene-9,2’-oxirane] involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or other biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with a xanthene moiety instead of an oxirane ring.
Spiro[indoline-3,2’-oxirane]: Contains an indoline moiety fused with an oxirane ring.
Spiro[cyclopropane-1,9’-fluorene]: Features a cyclopropane ring instead of an oxirane
Properties
CAS No. |
167-03-3 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
spiro[fluorene-9,2'-oxirane] |
InChI |
InChI=1S/C14H10O/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)14(12)9-15-14/h1-8H,9H2 |
InChI Key |
FBGGNIZYZZECTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(O1)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


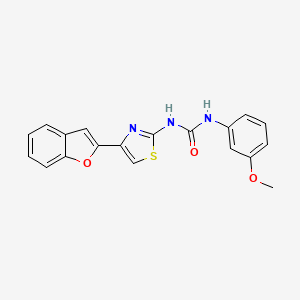
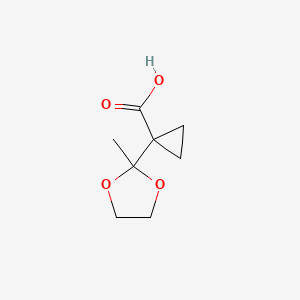
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
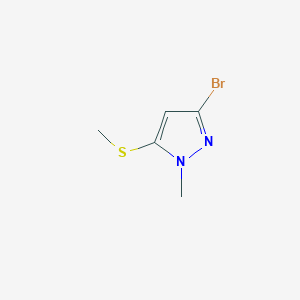
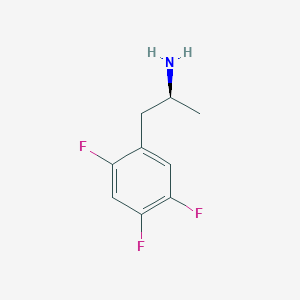
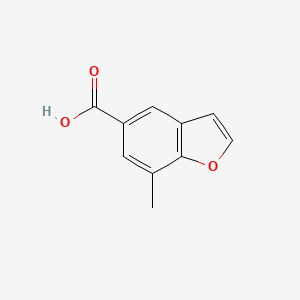
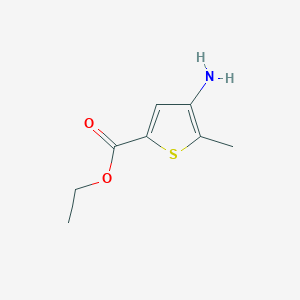
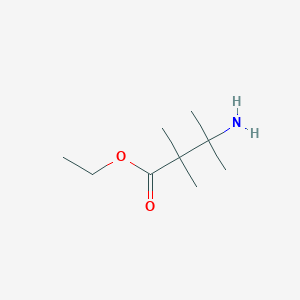

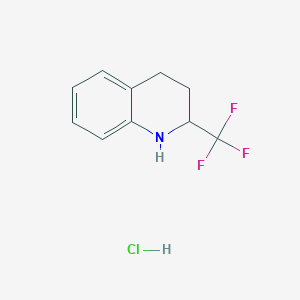
![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
